

# Application Notes and Protocols for Measuring Receptor Occupancy of Revefenacin

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Revefenacin** is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic effect is primarily mediated through the blockade of muscarinic M3 receptors in the airway smooth muscle, leading to bronchodilation.[1][4][5] Accurate measurement of **revefenacin**'s receptor occupancy (RO) at its target is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and developing next-generation therapeutics.

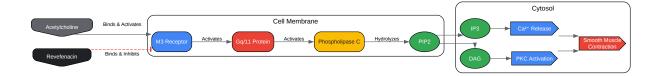
These application notes provide detailed protocols and methodologies for quantifying the receptor occupancy of **revefenacin**, targeting researchers, scientists, and drug development professionals. The protocols described herein cover both in vitro and in vivo techniques.

# M3 Receptor Signaling Pathway

**Revefenacin** exerts its pharmacological effect by competitively antagonizing the binding of acetylcholine to the M3 muscarinic receptor.[6] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to Gq/11 proteins.[7][8] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C



(PKC), ultimately leading to smooth muscle contraction.[7][8] By blocking this pathway, **revefenacin** promotes bronchodilation.



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Caption: M3 Muscarinic Receptor Signaling Pathway.

# Quantitative Data: Revefenacin Binding Affinity and Kinetics

The following table summarizes the binding characteristics of **revefenacin** and its active metabolite (THRX-195518) for human muscarinic receptors.

Ligand	Receptor Subtype	Binding Affinity (pKi)	Dissociation Half-Life (t½)	Reference
Revefenacin	M1	8.2 - 9.8	6.9 minutes	[1][5]
M2	8.2 - 9.8	6.9 minutes	[1][5]	
M3	8.2 - 9.8	81 - 82 minutes	[1][5][9]	
M4	8.2 - 9.8	-	[1]	
M5	8.2 - 9.8	-	[1]	
THRX-195518	М3	3- to 10-fold lower than revefenacin	11 minutes	[4][9]



# Experimental Protocols In Vitro Radioligand Binding Assay for M3 Receptor Occupancy

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of **revefenacin** for the M3 muscarinic receptor.[7][10]

Objective: To quantify the ability of **revefenacin** to displace a known radioligand from the M3 receptor, thereby determining its binding affinity.

#### Materials:

- Receptor Source: Cell membranes from a stable cell line expressing human M3 receptors (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
- Test Compound: Revefenacin.
- Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 μM Atropine).
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- 96-well microplates.
- Glass fiber filters.
- Scintillation vials and scintillation fluid.
- Liquid scintillation counter.
- · Cell harvester.

#### Protocol:



#### • Membrane Preparation:

- Culture cells expressing the human M3 receptor to a sufficient density.
- Harvest the cells and pellet them by centrifugation.
- Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
- Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
- Wash the membrane pellet with fresh lysis buffer and resuspend in the assay buffer.
- Determine the protein concentration of the membrane preparation.
- Competition Binding Assay:
  - Prepare serial dilutions of **revefenacin** in the assay buffer. A wide concentration range is recommended (e.g.,  $10^{-12}$  M to  $10^{-5}$  M).
  - In a 96-well plate, set up the following reactions in triplicate:
    - Total Binding: 50 μL [³H]-NMS, 50 μL Assay Buffer, and 100 μL of the membrane preparation.
    - Non-specific Binding (NSB): 50 μL [³H]-NMS, 50 μL of 1 μM Atropine, and 100 μL of the membrane preparation.
    - Competition: 50 μL [³H]-NMS, 50 μL of each **revefenacin** dilution, and 100 μL of the membrane preparation.
  - Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Harvesting and Counting:
  - Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

## Methodological & Application



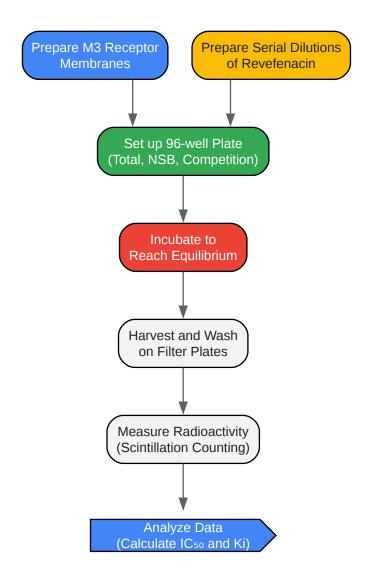


- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
   [11]
- Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.

#### Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the log concentration of revefenacin.
- Fit the data using a non-linear regression model to determine the IC<sub>50</sub> value (the concentration of **revefenacin** that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki =  $IC_{50}$  / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Caption: Radioligand Binding Assay Workflow.

# In Vivo Receptor Occupancy using Positron Emission Tomography (PET)

While a specific protocol for **revefenacin** is not publicly available, this section outlines a general methodology for in vivo receptor occupancy studies in the lungs using PET, based on studies with other muscarinic antagonists like tiotropium.[12]

Objective: To non-invasively quantify the occupancy of M3 receptors in the lungs of living subjects after administration of **revefenacin**.



#### Materials:

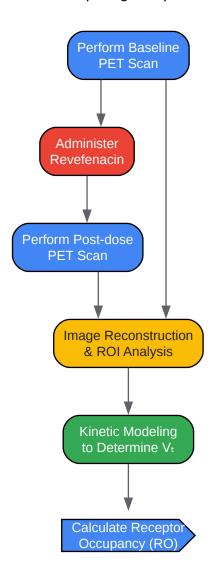
- PET Radiotracer: A suitable radiolabeled ligand for muscarinic receptors, such as [¹¹C]VC-002.[12]
- PET scanner.
- Anesthetized non-human primates or human volunteers.
- **Revefenacin** for administration (e.g., via inhalation).
- Arterial blood sampling capability for input function determination.

#### Protocol:

- Baseline Scan:
  - o Position the subject in the PET scanner.
  - Administer a bolus injection of the radiotracer.
  - Acquire dynamic PET data for a specified duration (e.g., 90 minutes).
  - Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma.
- Drug Administration:
  - Administer a single dose of revefenacin to the subject.
- Post-dose Scan:
  - After a predetermined time following revefenacin administration, perform a second PET scan identical to the baseline scan.
- Image Analysis and Quantification:
  - Reconstruct the PET images.



- o Define regions of interest (ROIs) in the lungs.
- Generate time-activity curves (TACs) for the lung ROIs.
- Use kinetic modeling with the arterial input function to estimate the total volume of distribution (Vt) of the radiotracer in the lungs for both baseline and post-dose scans.
- · Receptor Occupancy Calculation:
  - Calculate the receptor occupancy (RO) using the following formula: RO (%) =
     [(Vt\_baseline Vt\_postdose) / (Vt\_baseline V\_ND)] \* 100, where V\_ND is the non displaceable binding volume. The Lassen plot is a graphical method that can be used to
     estimate both RO and V ND without requiring a separate measurement of V ND.[12]





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